molecular formula C13H10FN5O3 B1396468 ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate CAS No. 1338651-59-4

ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate

Cat. No. B1396468
M. Wt: 303.25 g/mol
InChI Key: QLTKRWKWGCGVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,3-triazole ring and the oxadiazole ring, followed by esterification. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,3-triazole and oxadiazole rings suggests that this compound could have a planar structure, while the fluorophenyl group could introduce some degree of polarity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the ester group could undergo hydrolysis or transesterification reactions, while the 1,2,3-triazole and oxadiazole rings could participate in various substitution or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the interactions between its atoms .

Scientific Research Applications

Synthesis and Biological Activities

Research by Başoğlu et al. (2013) details the synthesis of compounds similar to ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate, showcasing their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited moderate antimicrobial activity against test microorganisms, and others displayed antiurease and antilipase activities (Başoğlu et al., 2013).

Chemical Synthesis

Matiichuk et al. (2009) studied the synthesis of similar compounds, focusing on the reaction of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate with malonic acid. This process led to the formation of various compounds, including ones with triazole and oxadiazole components (Matiichuk et al., 2009).

Tetrel Bonding Interactions

A study by Ahmed et al. (2020) explored the synthesis and characterization of triazole derivatives that include an α-ketoester functionality. They focused on the analysis of O⋯π-hole tetrel bonding interactions in these compounds, using Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).

Catalysis in Aqueous Media

Bumagin et al. (2018) synthesized new substituted triazoles and examined their use as ligands in the preparation of palladium(II) complexes. These complexes were effective catalysts for C-C cross-coupling reactions in aqueous media, showcasing a potential application in green chemistry (Bumagin et al., 2018).

Herbicide Synthesis

Fan et al. (2015) developed a new synthesis method for the herbicide carfentrazone-ethyl, employing ethyl acrylate. This method offers advantages like mild conditions, atom economy, and efficiency, highlighting the compound's role in agricultural chemistry (Fan et al., 2015).

Structural Characterization

Kariuki et al. (2021) synthesized and structurally characterized isoxazolylmethyl-1H-1,2,3-triazoles, providing insights into their molecular structure and potential applications in material science or pharmaceuticals (Kariuki et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. For example, if this compound were toxic or reactive, it could pose a risk to health or safety .

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. For example, if this compound showed promising biological activity, it could be developed into a new drug or therapeutic agent .

properties

IUPAC Name

ethyl 3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O3/c1-2-21-13(20)12-15-11(17-22-12)10-7-19(18-16-10)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTKRWKWGCGVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CN(N=N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.